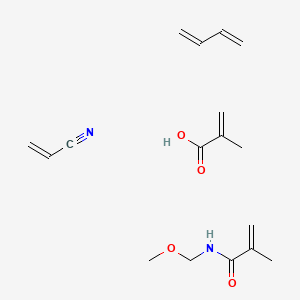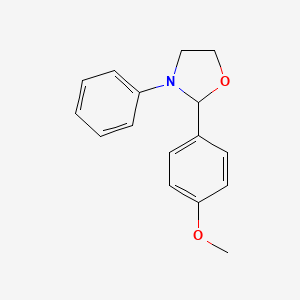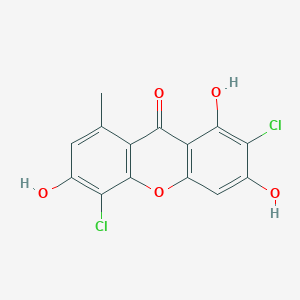
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of chlorine atoms at positions 2 and 5, hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 8 on the xanthone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
化学反应分析
Types of Reactions
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce the xanthone core.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated xanthones.
Substitution: Formation of substituted xanthone derivatives.
科学研究应用
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
相似化合物的比较
Similar Compounds
1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Chlorine atoms at different positions, leading to different reactivity and biological activities.
5,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Similar structure but different chlorine positions, affecting its chemical properties
Uniqueness
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other xanthone derivatives .
属性
CAS 编号 |
69987-54-8 |
|---|---|
分子式 |
C14H8Cl2O5 |
分子量 |
327.1 g/mol |
IUPAC 名称 |
2,5-dichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-2-5(17)11(16)14-8(4)12(19)9-7(21-14)3-6(18)10(15)13(9)20/h2-3,17-18,20H,1H3 |
InChI 键 |
GKSZPGKBFDLXNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


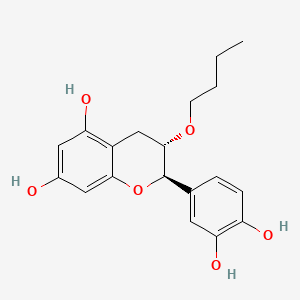
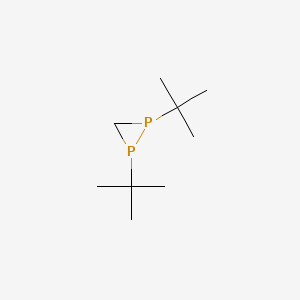
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

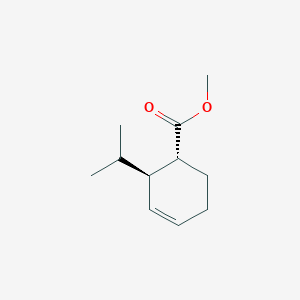
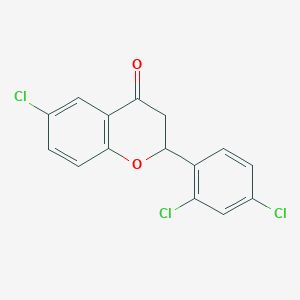
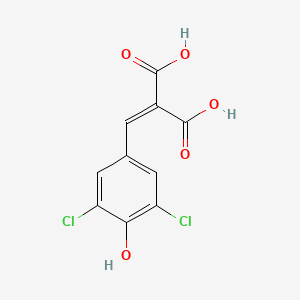
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
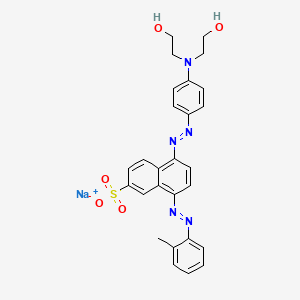
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
